1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid
Description
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a cyclopropane ring. This compound is structurally characterized by a cyclopropane backbone substituted with a carboxylic acid group and an Fmoc-protected methylamino moiety. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . Cyclopropane's inherent ring strain and rigidity may influence peptide conformation, making this compound valuable for studying structure-activity relationships in bioactive peptides .
Properties
IUPAC Name |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-21(20(10-11-20)18(22)23)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEPBBOZZJAHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702888-95-6 | |
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis, suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Fmoc compounds are typically used as a protective group in peptide synthesis. They protect the amino group of amino acids during the synthesis process and are removed under basic conditions when no longer needed.
Action Environment
Fmoc compounds are typically stable at room temperature and have a long shelf-life, suggesting that they are relatively resistant to environmental changes.
Biological Activity
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid, commonly referred to as Fmoc-cyclopropane, is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis, which suggests that this compound may play a significant role in drug development and molecular biology.
Chemical Structure and Properties
The compound's structure is characterized by a cyclopropane ring attached to an amino acid derivative with an Fmoc protecting group. The molecular formula is , and it has a molecular weight of approximately 337.37 g/mol. The presence of the Fmoc group imparts stability during chemical reactions, making it an ideal candidate for various synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H19NO4 |
| Molecular Weight | 337.37 g/mol |
| CAS Number | 1702888-95-6 |
| Purity | 95% |
The biological activity of Fmoc-cyclopropane is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The Fmoc group provides stability while allowing for selective interactions through hydrogen bonding and hydrophobic interactions. This characteristic is crucial for modulating enzyme activity or receptor binding, potentially leading to various therapeutic effects.
Enzyme Interaction Studies
Research indicates that compounds similar to Fmoc-cyclopropane can act as inhibitors or modulators of enzymatic activity. For instance, studies have shown that derivatives of Fmoc-amino acids can inhibit carboxypeptidases, enzymes involved in protein digestion and metabolism. The specific interaction with carboxypeptidase A1 has been documented, where the compound exhibits potential inhibitory effects on enzymatic activity through competitive inhibition mechanisms .
Case Studies
- Inhibition of Carboxypeptidase A1 : A study published in PubMed reported that certain Fmoc derivatives, including cyclopropane-based compounds, demonstrated significant inhibitory action against carboxypeptidase A1, suggesting their potential as therapeutic agents in managing metabolic disorders .
- Anticancer Activity : Preliminary investigations into the anticancer properties of Fmoc-cyclopropane have shown promise. In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways mediated by specific receptor interactions .
- Neuroprotective Effects : Another area of interest is the neuroprotective potential of Fmoc-cyclopropane derivatives. Research has indicated that these compounds may protect neuronal cells from oxidative stress-induced damage, highlighting their potential application in neurodegenerative diseases .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : CHNO
- Molecular Weight : Approximately 337.38 g/mol
- CAS Number : 1702888-95-6
- Structure Features : The compound features a cyclopropane ring, a methoxycarbonyl group, and a methylamino group, contributing to its reactivity and potential biological interactions.
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Some notable areas include:
- Cancer Research : Preliminary studies suggest that this compound may interact with proteins involved in cancer pathways. Its unique structure allows it to bind to specific enzymes and receptors, which could lead to the development of novel anticancer agents . Further pharmacological studies are necessary to establish its efficacy and mechanism of action.
- Neuropharmacology : The presence of the methylamino group may contribute to neuroactive properties, making it a candidate for further exploration in treating neurological disorders.
Synthetic Organic Chemistry
The compound serves as an important building block in synthetic organic chemistry due to its structural complexity. It can be utilized in:
- Synthesis of Derivatives : The functional groups present allow for various chemical modifications, leading to derivatives with enhanced biological activity or altered physical properties .
- Multi-step Organic Reactions : Synthesis typically involves multi-step reactions that require careful optimization of conditions to maximize yield and purity. This highlights its utility in complex organic synthesis projects.
Computational Studies
Computational modeling techniques are employed to predict the binding interactions of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid with biological targets. These studies help guide experimental validation and further exploration of its biological activities .
Comparison with Similar Compounds
Cyclopropane vs. Cyclobutane Derivatives
- 1-((((9H-Fluoren-9-yl)methoxy)carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid (CAS 1700368-07-5): Structure: Cyclobutane ring instead of cyclopropane. Molecular Formula: C₂₁H₂₁NO₄ vs. the cyclopropane analogue’s likely formula (C₂₀H₁₉NO₄ inferred from ). Properties: Higher molecular weight (351.40 g/mol vs. ~335–345 g/mol for cyclopropane analogues). Cyclobutane’s reduced ring strain may lower reactivity compared to cyclopropane, impacting coupling efficiency in SPPS .
Substituent Variations
- 1-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid (CAS 1697367-12-6): Structure: Cyclopropylamino group on a cyclobutane ring. Properties: Molecular weight 377.43 g/mol (C₂₃H₂₃NO₄).
Larger Ring Systems
- (1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid: Structure: Cyclopentane ring with Fmoc-amino group. Properties: Molecular weight 377.43 g/mol (C₂₃H₂₃NO₄). The five-membered ring offers greater conformational flexibility, which may reduce peptide backbone rigidity compared to cyclopropane derivatives .
Physicochemical Properties
- Solubility : All compounds are polar due to the carboxylic acid and Fmoc groups, favoring solvents like DMF or DCM in synthetic workflows .
Similarity Indexing and Virtual Screening
For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using R-based methods . Applying such approaches to the target compound and its analogues could prioritize candidates for virtual screening in drug discovery.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Arndt-Eistert | 75–85 | 90–95 | Diazomethane, 0–5°C, THF |
| SPPS | 60–70 | 95–98 | HBTU/DIPEA, DMF, TFA cleavage |
Basic: How is the compound characterized for structural confirmation and purity assessment in academic research?
Q. Analytical workflows :
- NMR spectroscopy : ¹H/¹³C NMR resolves cyclopropane ring protons (δ 1.2–1.8 ppm, split due to ring strain) and Fmoc aromatic signals (δ 7.2–7.8 ppm). 2D techniques (COSY, HSQC) confirm stereochemical integrity .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 377.4) and detects impurities (e.g., deprotected species, Δm/z +18 for hydrolysis) .
- HPLC : Reverse-phase C18 columns (ACN/water gradients) assess purity (>95%) and monitor deprotection kinetics .
Advanced: How does the cyclopropane ring influence the compound’s stability and reactivity in peptide synthesis?
The strained cyclopropane ring introduces unique reactivity:
- Steric hindrance : Slows coupling kinetics in SPPS, requiring extended reaction times (2–4 hrs vs. 1 hr for linear analogs) to achieve >90% coupling efficiency .
- Acid sensitivity : Cyclopropane rings undergo partial ring-opening under strong acidic conditions (e.g., 95% TFA), necessitating optimized cleavage protocols (e.g., TFA:H2O:triisopropylsilane = 95:2.5:2.5) to preserve integrity .
- Thermal stability : Decomposition occurs at >150°C (TGA data), limiting high-temperature applications but remaining stable under standard SPPS conditions (25–40°C) .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from stereochemical complexity?
- Dynamic NMR experiments : Variable-temperature ¹H NMR (e.g., 25–60°C) distinguishes rigid cyclopropane conformers from mobile side chains by observing coalescence of split signals .
- DFT calculations : Geometry optimization (B3LYP/6-31G*) predicts NMR chemical shifts, aiding assignment of ambiguous peaks (e.g., methylamino vs. cyclopropane protons) .
- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers, confirming optical purity when stereochemical anomalies arise .
Advanced: How does the methylamino group affect deprotection kinetics under basic conditions compared to other Fmoc-protected amino acids?
- Deprotection rate : The methylamino group accelerates Fmoc removal due to increased steric accessibility. Piperidine (20% in DMF) deprotects the compound in 5–10 min (vs. 15–20 min for bulkier tert-butyloxycarbonyl (Boc) groups) .
- By-product analysis : LC-MS detects fluorenylmethyl by-products (e.g., dibenzofulvene) at 254 nm, with <5% residual Fmoc after standard deprotection .
Q. Table 2: Depletion Kinetics of Fmoc Groups
| Protecting Group | Depletion Time (min) | Reagent |
|---|---|---|
| Fmoc-methylamino | 5–10 | 20% piperidine |
| Fmoc-glycine | 10–15 | 20% piperidine |
Advanced: What are the optimal storage conditions to prevent premature deprotection or degradation?
- Temperature : Store at –20°C under inert gas (argon) to minimize hydrolysis and oxidation .
- Moisture control : Use desiccants (silica gel) in sealed containers; the compound is hygroscopic (water content >2% reduces stability by 50% over 6 months) .
- Light sensitivity : Amber vials prevent UV-induced degradation of the Fmoc group (λmax = 290 nm) .
Advanced: How does the compound compare to structurally similar Fmoc-protected cyclopropane derivatives in bioactivity assays?
- Steric vs. electronic effects : The methylamino group enhances solubility (logP = 1.8 vs. 2.3 for phenyl-substituted analogs) while retaining enzymatic resistance in serum stability assays (>80% intact after 24 hrs) .
- Peptide backbone rigidity : Cyclopropane incorporation reduces conformational flexibility, improving binding affinity (e.g., Kd = 12 nM vs. 45 nM for linear analogs in protease inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
